Cas no 39190-67-5 (N-Propylbutan-2-amine)

N-Propylbutan-2-amine is a secondary amine compound characterized by its branched alkyl chain structure. This chemical is commonly employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the propyl and butyl substituents, contribute to its reactivity in alkylation and reductive amination reactions. The compound exhibits moderate polarity and volatility, making it suitable for use in controlled reaction conditions. Due to its well-defined molecular structure, N-Propylbutan-2-amine offers consistent performance in synthetic applications, ensuring reproducibility in laboratory and industrial processes. Proper handling under inert conditions is recommended to maintain stability.
N-Propylbutan-2-amine structure
N-Propylbutan-2-amine structure
Product Name:N-Propylbutan-2-amine
CAS No:39190-67-5
MF:C7H17N
MW:115.21658205986
CID:924321
PubChem ID:87564017
Update Time:2025-06-29

N-Propylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-sec-Butylpropylamine
    • N-propyl-2-Butanamine
    • N-Propylbutan-2-amine
    • 2-propylaminobutane
    • N-propyl-sec-butylamine
    • N-SEC-BUTYL-N-PROPYLAMINE
    • Propyl-sek.-butyl-amin
    • sec-Butyl-propyl-amin
    • sec-butyl-propyl-amine
    • LS-06950
    • B1073
    • (butan-2-yl)(propyl)amine
    • Propyl-s-butyl amine
    • N-SEC-BUTYLNPROPYLAMINE
    • sec-Butylethylamine
    • DTXSID10875706
    • AKOS017258832
    • SCHEMBL270792
    • D88748
    • 39190-67-5
    • MFCD00059398
    • AKOS000186999
    • PROPYL SEC-BUTYLAMINE
    • N-(sec-Butyl)-N-propylamine, AldrichCPR
    • sec-butyl(propyl)amine
    • ALBB-022353
    • MDL: MFCD00059398
    • Inchi: 1S/C7H17N/c1-4-6-8-7(3)5-2/h7-8H,4-6H2,1-3H3
    • InChI Key: QYNZYUUXSVZDJO-UHFFFAOYSA-N
    • SMILES: N(CCC)C(C)CC

Computed Properties

  • Exact Mass: 115.13600
  • Monoisotopic Mass: 115.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 43.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 0,75 g/cm3
  • Boiling Point: 123°C(lit.)
  • Flash Point: 14.9±9.3 °C
  • Refractive Index: 1.4070-1.4090
  • PSA: 12.03000
  • LogP: 2.17540
  • Solubility: Not determined
  • Vapor Pressure: 11.6±0.2 mmHg at 25°C

N-Propylbutan-2-amine Security Information

N-Propylbutan-2-amine Customs Data

  • HS CODE:2921199090
  • Customs Data:

    China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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N-Propylbutan-2-amine Production Method

Additional information on N-Propylbutan-2-amine

N-Propylbutan-2-amine (CAS No. 39190-67-5): An Overview of Its Properties, Applications, and Recent Research

N-Propylbutan-2-amine (CAS No. 39190-67-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This comprehensive overview aims to provide a detailed understanding of N-Propylbutan-2-amine, including its structure, synthesis methods, physical and chemical properties, and recent advancements in its research and applications.

Structure and Synthesis

N-Propylbutan-2-amine is a secondary amine with the molecular formula C7H17N. Its structure consists of a butane backbone with a propyl group attached to the second carbon atom of the butane chain. The amine group (-NH2) is attached to the same carbon atom as the propyl group, making it a secondary amine. The synthesis of N-Propylbutan-2-amine can be achieved through various methods, including the reaction of 2-bromobutane with propylamine or the reductive amination of 2-butanone with propylamine using hydrogen gas and a catalyst such as palladium on carbon.

Physical and Chemical Properties

N-Propylbutan-2-amine is a colorless liquid with a characteristic amine odor. It has a boiling point of approximately 115°C and a melting point of -60°C. The compound is soluble in water and most organic solvents, making it highly versatile for various applications. The amine functional group imparts basic properties to N-Propylbutan-2-amine, allowing it to react with acids to form salts. Additionally, its secondary amine structure makes it less basic than primary amines but more basic than tertiary amines.

Applications in Pharmaceuticals

In the pharmaceutical industry, N-Propylbutan-2-amine has shown promise as an intermediate in the synthesis of various drugs and drug candidates. Its ability to form stable complexes with metal ions has led to its use in the development of metal-based pharmaceuticals. Recent studies have explored the potential of N-Propylbutan-2-amine-based compounds in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. These compounds have been shown to exhibit neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides and alpha-synuclein proteins.

Applications in Materials Science

Beyond pharmaceuticals, N-Propylbutan-2-amine has found applications in materials science, particularly in the development of advanced polymers and coatings. Its ability to form hydrogen bonds and coordinate with metal ions makes it an excellent candidate for enhancing the mechanical properties and thermal stability of polymers. Recent research has focused on using N-Propylbutan-2-amine-based monomers to create self-healing materials that can repair microcracks autonomously, extending the lifespan of materials used in various industries such as aerospace and automotive.

Recent Research Advancements

The scientific community continues to explore new avenues for utilizing N-Propylbutan-2-amine. One notable area of research involves its use as a ligand in catalytic reactions. Studies have demonstrated that N-Propylbutan-2-amine-based ligands can significantly enhance the efficiency and selectivity of catalytic processes, particularly in asymmetric synthesis. This has important implications for the production of chiral compounds used in pharmaceuticals and fine chemicals.

Another emerging application is in the field of green chemistry, where researchers are investigating the use of N-Propylbutan-2-amine strong>-based catalysts for sustainable chemical processes. These catalysts have shown promise in reducing environmental impact by minimizing waste generation and energy consumption during chemical reactions.

Safety Considerations

While N-Propylbutan-2-am ine strong > offers numerous benefits, it is essential to handle it with care due to its basic nature and potential for skin irritation or eye damage upon contact. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in well-sealed containers away from incompatible substances such as strong acids or oxidizers.

In conclusion, < strong >N - Prop ylbu tan - 2 - am ine strong > (CAS No . 39190 - 67 - 5 ) is a multifaceted compound with diverse applications across various industries . Its unique chemical properties make it an invaluable intermediate in pharmaceutical synthesis , material science , and catalytic processes . Ongoing research continues to uncover new possibilities for this compound , highlighting its potential to contribute significantly to scientific advancements . p > article > response >

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